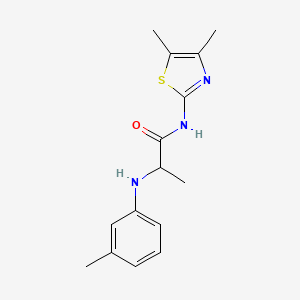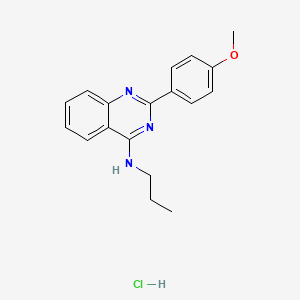
2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride is a synthetic compound that belongs to the class of quinazoline derivatives. It has gained attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. It also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation. The compound has been shown to target multiple molecular targets, including kinases, transcription factors, and receptors, to exert its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, it has been shown to reduce inflammation and oxidative stress in various tissues. It also has neuroprotective effects by reducing neuroinflammation and oxidative stress in the brain.
实验室实验的优点和局限性
2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of solubility in various solvents. It also exhibits a broad range of therapeutic effects, making it a promising candidate for drug development. However, the compound has some limitations, including its potential toxicity and limited bioavailability. Further studies are needed to optimize the dosing and delivery of the compound to improve its efficacy and safety.
未来方向
There are several future directions for the research on 2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride. One direction is to investigate the potential of the compound in combination with other drugs for the treatment of cancer and other diseases. Another direction is to optimize the dosing and delivery of the compound to improve its efficacy and safety. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of the compound. Finally, the compound has potential applications in the development of diagnostic and imaging agents for various diseases.
合成方法
The synthesis of 2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride involves the reaction between 4-methoxybenzaldehyde and 2-aminobenzonitrile in the presence of propylamine and a catalyst under reflux conditions. The obtained product is then treated with hydrochloric acid to yield the hydrochloride salt form of the compound. The purity and yield of the final product can be improved by recrystallization and purification techniques.
科学研究应用
2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-proliferative, anti-inflammatory, and anti-angiogenic effects in cancer cells. It also has neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to modulate the immune system and improve the symptoms of autoimmune diseases.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-propylquinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-3-12-19-18-15-6-4-5-7-16(15)20-17(21-18)13-8-10-14(22-2)11-9-13;/h4-11H,3,12H2,1-2H3,(H,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJQEUUXIONOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

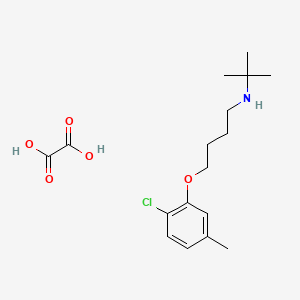
![methyl phenyl{[(2,4,6-triisopropylphenyl)sulfonyl]amino}acetate](/img/structure/B5017525.png)
![N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B5017541.png)

![3-(3-fluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5017565.png)
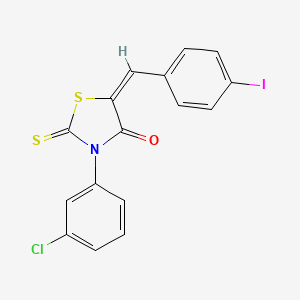

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5017576.png)
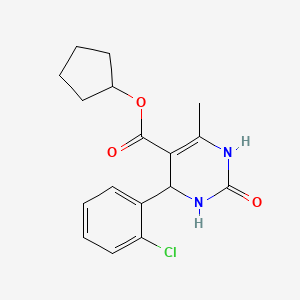

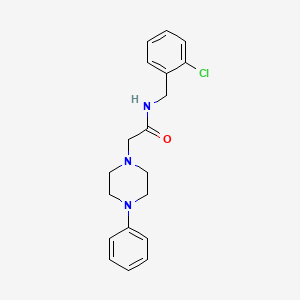
![2-{[2-(3,5-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5017597.png)
![5-(4-chlorophenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5017598.png)
